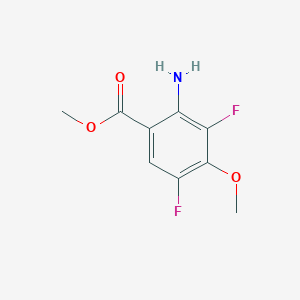

Methyl 2-amino-3,5-difluoro-4-methoxybenzoate

CAS No.:

Cat. No.: VC17650585

Molecular Formula: C9H9F2NO3

Molecular Weight: 217.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2NO3 |

|---|---|

| Molecular Weight | 217.17 g/mol |

| IUPAC Name | methyl 2-amino-3,5-difluoro-4-methoxybenzoate |

| Standard InChI | InChI=1S/C9H9F2NO3/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3H,12H2,1-2H3 |

| Standard InChI Key | UGUJQHIDARCBHS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=C1F)N)C(=O)OC)F |

Introduction

Structural Overview

Methyl 2-amino-3,5-difluoro-4-methoxybenzoate is a methyl ester derivative of benzoic acid. Its molecular structure includes:

-

Amino group (-NH2): Enhances reactivity and biological activity.

-

Difluoro substituents (-F): Positioned at the 3rd and 5th positions of the aromatic ring, contributing to chemical stability and biological interactions.

-

Methoxy group (-OCH3): Located at the 4th position, influencing solubility and electronic properties.

Synthesis Pathways

The synthesis of methyl 2-amino-3,5-difluoro-4-methoxybenzoate typically involves multi-step reactions starting from benzoic acid derivatives. A general outline includes:

-

Halogenation: Introduction of fluorine atoms at specific positions on the aromatic ring.

-

Amination: Incorporation of an amino group through nucleophilic substitution or reduction reactions.

-

Esterification: Conversion to the methyl ester form using methanol and acidic catalysts.

These steps are performed under controlled conditions to ensure regioselectivity and yield optimization.

Applications in Medicinal Chemistry

Methyl 2-amino-3,5-difluoro-4-methoxybenzoate has been studied for its potential therapeutic applications:

Antimicrobial Activity:

-

The compound demonstrates inhibitory effects against bacterial and fungal strains due to its ability to interact with microbial enzymes via hydrogen bonding and halogen bonding.

Anticancer Potential:

-

Research suggests that the difluoro substituents enhance binding affinity for certain cancer-related enzymes or receptors, making it a candidate for drug development.

Enzyme Modulation:

-

The amino and methoxy groups allow interactions with biological targets, potentially modulating enzymatic activity or receptor binding.

Comparative Analysis with Related Compounds

To better understand its unique properties, methyl 2-amino-3,5-difluoro-4-methoxybenzoate can be compared with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| Methyl 2-amino-3-fluoro-4-methoxybenzoate | Contains one fluorine atom; reduced reactivity |

| Methyl 2-amino-4-methoxybenzoate | Lacks fluorine atoms; differing bioactivity |

| Methyl 2-amino-3,5-dibromo-4-methoxybenzoate | Bromine substituents; altered properties |

The presence of two fluorine atoms in methyl 2-amino-3,5-difluoro-4-methoxybenzoate significantly enhances its chemical reactivity and biological interactions compared to these analogs.

Mechanisms of Biological Interaction

The functional groups in methyl 2-amino-3,5-difluoro-4-methoxybenzoate enable various interactions:

-

Hydrogen Bonding:

-

The amino group acts as a donor/acceptor in hydrogen bonding with biological macromolecules.

-

-

Halogen Bonding:

-

Fluorine atoms contribute to non-covalent interactions with proteins or enzymes.

-

These interactions are critical for the compound's role in enzyme inhibition or receptor activation.

Current Studies:

Research has highlighted the compound's potential in drug discovery due to its structural features that enhance binding specificity and stability under physiological conditions.

Future Prospects:

-

Further exploration of its pharmacokinetics and bioavailability.

-

Development of derivatives with improved solubility for pharmaceutical formulations.

-

Investigation into its role as a precursor for advanced materials in nanotechnology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume